molecular formula C15H11NOS B2833146 7-Methoxy-10H-thieno[3,2-a]carbazole CAS No. 175660-55-6

7-Methoxy-10H-thieno[3,2-a]carbazole

Cat. No.: B2833146
CAS No.: 175660-55-6
M. Wt: 253.32
InChI Key: WSOYKZJYTPFYCW-UHFFFAOYSA-N
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Description

7-Methoxy-10H-thieno[3,2-a]carbazole is a heterocyclic compound featuring a fused thiophene-carbazole core with a methoxy substituent at the 7-position. The thiophene ring distinguishes it from nitrogen-containing indolocarbazoles and oxygen-containing furocarbazoles, influencing electronic behavior, solubility, and bioactivity .

Properties

IUPAC Name

7-methoxy-10H-thieno[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c1-17-9-2-4-13-12(8-9)10-3-5-14-11(6-7-18-14)15(10)16-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOYKZJYTPFYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The heteroatom and ring fusion position critically determine properties:

  • Thieno[3,2-a]carbazole: The sulfur atom in the thiophene ring enhances electron delocalization and may improve charge transport in optoelectronic applications compared to indole or furan analogs .
  • Pyrano[3,2-a]carbazole: Oxygen-containing pyran rings are prevalent in natural products like girinimbine (7a) and mahanimbine (7b), which exhibit antimicrobial and antioxidant activities .
  • Furo[3,2-a]carbazole : Isolated from Zanthoxylum fagara, 4-methoxy-10H-furo[3,2-a]carbazole (1) demonstrates antibacterial activity, highlighting the role of oxygen in bioactivity .
  • Indolo[3,2-a]carbazole : Nitrogen-rich cores, such as indolo[3,2-a]carbazole, show high fluorescence quantum yields (ϕf ≈ 0.7) for optoelectronics, leveraging electron-donating nitrogen atoms .

Substituent Effects

  • Methoxy Position: The 7-methoxy group in the target compound contrasts with 4-methoxy in furocarbazoles (e.g., compound 1 ).
  • Synthetic Flexibility: Carbazoles with boronic acid or tert-butoxycarbonyl groups (e.g., compounds 9a–c ) enable cross-coupling reactions, a strategy adaptable to thienocarbazole functionalization.

Physicochemical Properties

Compound Core Structure Substituents Solubility & Stability
7-Methoxy-10H-thieno[3,2-a]carbazole Thieno[3,2-a]carbazole 7-OCH3 Moderate solubility in organic solvents; sulfur enhances thermal stability
Girinimbine (7a) Pyrano[3,2-a]carbazole None Lipophilic; stable in plant extracts
4-Methoxy-10H-furo[3,2-a]carbazole Furo[3,2-a]carbazole 4-OCH3 Polar due to oxygen; crystallizes readily
Indolo[3,2-a]carbazole Indolo[3,2-a]carbazole Variable alkyl/aryl High thermal stability (Tg > 150°C) for OLEDs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-10H-thieno[3,2-a]carbazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, palladium-catalyzed routes (used for pyrano[3,2-a]carbazoles) can be adapted to thieno analogs by substituting sulfur-containing precursors . Key steps include:

  • Cyclization : Thiourea or thiophene derivatives react with α-haloketones to form the thieno ring .
  • Methoxy Introduction : Methylation or methoxy group incorporation via nucleophilic substitution under basic conditions .
    Reaction conditions (temperature, solvent, catalyst) critically affect yield. For instance, copper-catalyzed methods improve regioselectivity in carbazole annulation .

Q. How is the structure of this compound characterized, and what spectroscopic techniques are most effective?

  • Methodological Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (e.g., COSY, NOESY) resolve aromatic proton environments and methoxy group positioning .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves planar aromatic systems and substituent orientations, as demonstrated for pyrano-carbazole analogs .

Advanced Research Questions

Q. What strategies are employed to optimize the cyclization step in synthesizing thieno[3,2-a]carbazole derivatives, and how do catalyst choices affect reaction outcomes?

  • Methodological Answer : Cyclization efficiency depends on:

  • Catalyst Selection : Palladium catalysts favor carbazole core formation, while copper promotes regioselective pyrano/thieno ring closure .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing intermediates .
  • Thermal vs. Photoredox Conditions : Thermal methods yield higher conversions for thermally stable intermediates, whereas photoredox processes (e.g., Cu(II)-promoted) reduce side reactions in sensitive substrates .

Q. How do researchers address contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Varied Assay Conditions : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or enzyme isoforms can alter activity profiles. Standardized protocols (e.g., OECD guidelines) mitigate these issues .
  • Structural Analog Comparisons : Cross-referencing with furocarbazoles (e.g., 4-methoxy-10H-furo[3,2-a]carbazole) clarifies sulfur’s role in modulating bioactivity .
  • Dose-Response Curves : EC50/IC50 values must be normalized to account for solubility limitations, which are common in carbazole derivatives .

Q. What in silico methods are utilized to predict the interaction of this compound with biological targets, and how do these predictions align with experimental data?

  • Methodological Answer : Computational approaches include:

  • Molecular Docking : Simulates binding to targets like cytochrome P450 enzymes, validated by experimental IC50 values from enzyme inhibition assays .
  • ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability), guiding structural modifications to improve solubility .
  • QSAR Models : Relate substituent electronic properties (e.g., methoxy group electronegativity) to activity trends observed in pyrano/furocarbazole analogs .

Key Challenges and Future Directions

  • Synthetic Scalability : Improve atom economy in multi-step syntheses using flow chemistry .
  • Toxicity Profiling : Address potential hepatotoxicity via metabolomic studies, as seen in carbazole alkaloids .
  • Material Science Applications : Explore optoelectronic properties inspired by benzofurocarbazole fluorescence .

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